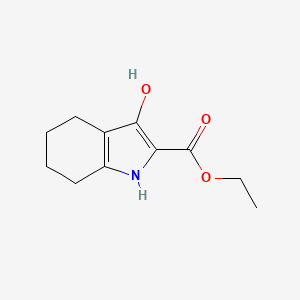

Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a partially saturated indole derivative characterized by a hydroxy group at position 3 and an ethyl ester moiety at position 2. This compound is commercially available (e.g., CymitQuimica, Ref: 10-F782076) and serves as a versatile intermediate in organic synthesis and pharmaceutical research .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h12-13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUVQCWLSAFWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344350 | |

| Record name | 1H-Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58074-24-1 | |

| Record name | 1H-Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the condensation of 4,5,6,7-tetrahydroindole with ethyl cyanoacetate. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions . The reaction mixture is then neutralized and extracted to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Potential :

Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in neurological disorders and cancer treatment.- Neuroprotective Effects : Research indicates that compounds with indole structures can exhibit neuroprotective properties. A study demonstrated that derivatives similar to this compound could protect neuronal cells from oxidative stress .

- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro. For instance, studies have reported that compounds with similar frameworks can induce apoptosis in cancer cells through mitochondrial pathways .

-

Analgesic and Anti-inflammatory Properties :

The compound's ability to modulate pain pathways has been explored in various studies. It has been suggested that it may act on the central nervous system to alleviate pain without the side effects commonly associated with traditional analgesics .

Materials Science Applications

-

Polymer Chemistry :

This compound can serve as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability. -

Nanotechnology :

The compound's unique chemical structure allows for potential applications in nanotechnology, particularly in creating functionalized nanoparticles for drug delivery systems.

Biochemical Applications

-

Enzyme Inhibitors :

This compound has been investigated for its role as an enzyme inhibitor. Its structural features may allow it to interact with specific enzymes involved in metabolic pathways. -

Antioxidant Activity :

The compound's antioxidant potential has been evaluated through various assays. Its ability to scavenge free radicals suggests a protective role against oxidative damage in biological systems.

Data Tables

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical properties, reactivity, and biological activity. Key analogues include:

*Molecular weight calculated from CymitQuimica data (CAS 203207-32-3, ).

Key Observations:

- Polarity and Solubility : The hydroxy derivative exhibits the highest polarity due to its -OH group, enhancing aqueous solubility compared to alkyl-substituted analogues (e.g., ethyl, methyl) .

- Reactivity : The formyl (-CHO) and bromo (-Br) substituents enable nucleophilic additions and cross-coupling reactions, respectively, making them valuable in medicinal chemistry .

- Biological Interactions: The amino (-NH₂) and hydroxy groups facilitate hydrogen bonding with biological targets, suggesting utility in drug design .

Biological Activity

Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS Number: 58074-24-1) is a compound with significant potential in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- Structure : The compound features a tetrahydroindole core, which is a common scaffold in various bioactive molecules.

Mechanisms of Biological Activity

This compound has been studied for its interactions with various biological targets:

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown inhibition of cell growth in murine liver cancer models at concentrations as low as 10 µM .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes critical for tumor progression. In vitro assays indicate potential inhibitory activity against kinases involved in cancer cell signaling pathways .

- Neuroprotective Effects : Some derivatives of indole compounds have demonstrated neuroprotective properties. This compound may share similar effects due to its structural analogies with known neuroprotective agents .

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Activity

In a recent study focusing on the cytotoxic effects of various indole derivatives, this compound was identified as having significant growth inhibition properties against tumorigenic cells while sparing non-tumorigenic cells. This selectivity suggests a promising therapeutic window for further development in cancer treatment .

Case Study: Enzyme Interaction

Research into the interaction of this compound with kinases revealed that it could inhibit key signaling pathways associated with cancer progression. The compound was tested against several kinases and exhibited IC50 values indicating effective inhibition at micromolar concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclization reactions of appropriately substituted precursors. For example, analogous indole derivatives are synthesized by reacting 3-formyl-indole-2-carboxylates with nucleophiles like 2-aminothiazol-4(5H)-one under reflux in acetic acid . Oxidation and reduction steps (e.g., of formyl or hydroxyl groups) are critical for functional group interconversion, as demonstrated in related tetrahydroindole esters . Key tools include reflux conditions, acid catalysis, and purification via column chromatography.

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm substituent positions and hydrogen environments. For example, methyl groups in similar tetrahydroindole esters resonate at δ 1.2–1.4 ppm (ethyl CH) and δ 2.1–2.5 ppm (aromatic CH) .

- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) groups are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHNO at m/z 209.12) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) resolves polar impurities .

- Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures to obtain high-purity crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in hydrogen bonding patterns or stereochemical assignments?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement Tools : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are standard .

- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s formalism) to categorize motifs like rings, which are common in indole derivatives .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., hydroxyl oxygen) prone to electrophilic attack .

Q. How to address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Perform assays across a concentration range (e.g., 1–100 μM) to establish IC values, minimizing false positives from non-specific binding .

- Control Experiments : Use structurally similar analogs (e.g., methyl esters or non-hydroxylated derivatives) to isolate the role of the 3-hydroxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.